3,5-Dimethyl-4-(((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)methyl)isoxazole
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Description
3,5-Dimethyl-4-(((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)methyl)isoxazole is a useful research compound. Its molecular formula is C17H16N4OS and its molecular weight is 324.4. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds in the [1,2,4]triazolo[4,3-a]quinoxaline family have been shown to interact with dna .
Mode of Action
The compound potently intercalates DNA . Intercalation is a process where a molecule inserts itself between the base pairs in the DNA double helix, causing the DNA to unwind and inhibit DNA replication and transcription.
Biochemical Pathways
It’s known that dna intercalating agents can disrupt multiple cellular processes, including dna replication and transcription, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
Similar compounds in the [1,2,4]triazolo[4,3-a]quinoxaline family have been shown to exhibit cytotoxicity at concentration 160 μg/ml .
Result of Action
The result of the compound’s action is the disruption of DNA replication and transcription, which can lead to cell cycle arrest and apoptosis . This can have a significant impact on rapidly dividing cells, such as cancer cells.
Properties
IUPAC Name |
3,5-dimethyl-4-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanylmethyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-10-8-16-18-19-17(21(16)15-7-5-4-6-13(10)15)23-9-14-11(2)20-22-12(14)3/h4-8H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJPKVYAYACURC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC4=C(ON=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.